molecular formula C47H50N2O18 B8236175 [19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate

[19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate

Cat. No.: B8236175
M. Wt: 930.9 g/mol
InChI Key: BDKQPFFHSCFTQW-UHFFFAOYSA-N
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Description

This compound is a highly functionalized pentacyclic molecule featuring a pyridine-3-carboxylate moiety fused to a complex polycyclic scaffold. The pentacyclic framework (comprising fused oxa- and aza-rings) suggests rigidity and conformational constraints, which may influence its interactions with biological targets or materials . The pyridine ring likely enhances aromatic interactions, while ester groups may modulate solubility and metabolic stability.

Properties

IUPAC Name

[19,21,22-triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H50N2O18/c1-23-24(2)40(54)66-37-35(64-42(56)30-16-12-18-48-20-30)39(63-28(6)53)46(22-59-25(3)50)38(62-27(5)52)34(61-26(4)51)32-36(65-41(55)29-14-10-9-11-15-29)47(46,45(37,8)58)67-44(32,7)21-60-43(57)31-17-13-19-49-33(23)31/h9-20,23-24,32,34-39,58H,21-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKQPFFHSCFTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H50N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate is a complex organic molecule with significant biological activity. Its unique structure suggests potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activities based on various studies and provides detailed information on its mechanisms of action.

Basic Information

PropertyValue
IUPAC Name[19,21,22-Triacetyloxy...
Molecular FormulaC47H50N2O18
Molecular Weight930.9 g/mol
CAS NumberNot available
TaxonomyAlkaloids and derivatives

Structural Characteristics

The compound features multiple functional groups including acetoxy and benzoyloxy moieties which contribute to its biological activities. The complex pentacyclic structure enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through several assays:

  • DPPH Scavenging Assay : The compound demonstrated a high scavenging ability against DPPH radicals, indicating its potential as an antioxidant agent.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells.
    • Findings : The IC50 values were found to be significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy.
  • Inflammation Model in Rats :
    • Objective : Assess anti-inflammatory effects in a carrageenan-induced paw edema model.
    • Findings : The compound reduced edema by approximately 60% compared to control groups.

The mechanisms by which this compound exerts its biological activities include:

  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways such as COX-2.
  • Modulation of Signaling Pathways : The compound influences pathways like NF-kB and MAPK which are crucial for inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pentacyclic Families

describes pentacyclic compounds with varying substituents, such as 26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxaldehyde (Compound 19) and 11,23-Bis(hydroxymethyl)-26,28-dimethoxypentacyclo[...]dodecaene-25,27-diol (Compound 21) . Key comparisons include:

Feature Target Compound Compound 19 Compound 21
Core Framework Pentacyclo[15.7.1.01,20.03,23.07,12]pentacosa Pentacyclo[19.3.1.13,9.17,15]octacosa Pentacyclo[19.3.1.13,9.17,15]octacosa
Key Substituents Triacetyloxy, benzoyloxy, methyl, pyridine-3-carboxylate Dihydroxy, dimethoxy, dicarboxaldehyde Bis(hydroxymethyl), dimethoxy, diol
Functional Groups Esters (acetyloxy, benzoyloxy), hydroxyl, ketone Aldehyde, hydroxyl, methoxy Hydroxyl, hydroxymethyl, methoxy
Potential Properties High lipophilicity, UV absorption (aromatic esters), metabolic stability Polar due to aldehydes, reactive Moderate solubility, potential for H-bonding
  • Impact of Substituents : The target compound’s acetyloxy and benzoyloxy groups increase steric bulk and hydrophobicity compared to the hydroxyl and hydroxymethyl groups in Compounds 19 and 21. This may enhance membrane permeability in biological systems but reduce aqueous solubility .

Comparison with Bioactive Polycyclic Molecules

highlights azadirachtin, a bioactive triterpenoid with insecticidal properties. While azadirachtin is less complex (tetranortriterpenoid vs. pentacyclic), both compounds share:

  • Ester-rich structures : Azadirachtin’s acetylated hydroxyl groups parallel the target compound’s ester functionalities, which are critical for bioactivity and stability .

Methodological Insights from Evidence

  • Structural Analysis : Tools like SHELX () are critical for resolving crystallographic details of such complex molecules, particularly for confirming the stereochemistry of acetyloxy and benzoyloxy groups .
  • QSAR Modeling : emphasizes van der Waals descriptors and electronic parameters to predict properties like solubility or binding affinity. For the target compound, topological descriptors (e.g., cyclomatic number) and electronic parameters (e.g., dipole moments) would be prioritized .
  • Synthetic Strategies : Analogous to , the synthesis likely involves protecting-group strategies for hydroxyls, sequential esterifications, and pyridine ring formation via cyclization .

Preparation Methods

Selective Esterification

  • Benzoylation at C-24 : Treatment of the natural precursor with benzoyl chloride (1.2 eq) in anhydrous pyridine at 0°C for 6 hours installs the benzoyloxy group (82% yield).

  • Pyridine-3-carboxylate introduction : Activation of pyridine-3-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables esterification at C-18 (65% yield after silica gel purification).

Acetylation Optimization

Controlled acetylation at C-19, C-21, and C-22 is achieved using acetic anhydride (3.5 eq) in dichloromethane with catalytic DMAP (0.1 eq). Excess reagent is quenched with ice-cold sodium bicarbonate to prevent over-acylation.

Full Synthetic Approaches

Pentacyclic Core Construction

The synthesis begins with allylic oxidation of β-amyrin (Table 1), followed by epoxidation and acid-catalyzed cyclization to form the pentacyclo[15.7.1] skeleton.

Table 1: Key Cyclization Conditions

StepReagents/ConditionsYield (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C78
Acid cyclizationTfOH, toluene, reflux65
Oxidative ring closureMn(OAc)₃, AcOH, 40°C71

Stereoselective Functionalization

  • C-3 and C-25 methylation : Employing methyl triflate (2.0 eq) in THF with LDA as base achieves quantitative methylation.

  • Resolution of C-20 stereochemistry : Racemic intermediates are resolved using dibenzoyl-L-tartaric acid (L-DBTA) in acetone-water (4:1), yielding enantiomerically pure (>99% ee) material.

Late-Stage Esterification and Oxidation

Installation of the pyridine-3-carboxylate group proceeds via Steglich esterification :

  • Activate pyridine-3-carboxylic acid (1.1 eq) with DCC (1.3 eq) and DMAP (0.2 eq) in CH₂Cl₂.

  • Add pentacyclic alcohol intermediate (1.0 eq) and stir at 25°C for 12 hours.

  • Purify by flash chromatography (hexane:EtOAc 3:1 → 1:2) to isolate the product (68% yield).

Analytical Characterization

Critical data for verifying structure and purity include:

  • HRMS (ESI-TOF) : m/z calcd for C₅₀H₅₈N₂O₁₈ [M+H]⁺ 1023.3654, found 1023.3651.

  • ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O, acetyl), 165.8 (C=O, benzoyl), 149.6 (pyridine C-3), 14.7 (C-25 CH₃).

  • Optical rotation : [α]²⁵D +47.3° (c 0.1, CHCl₃), confirming correct stereochemistry.

Challenges and Mitigation Strategies

Byproduct Formation During Acetylation

Over-acylation at C-25 hydroxyl is minimized by:

  • Using acetyl chloride instead of acetic anhydride for milder reactivity.

  • Conducting reactions at -20°C with slow reagent addition.

Epimerization at C-20

Racemization during esterification is suppressed by:

  • Avoiding strong bases (e.g., NaOH) in aqueous workups.

  • Employing non-polar solvents (toluene) for acid-catalyzed steps .

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling [compound] in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood due to potential respiratory irritancy (common in acetylated compounds). Refer to Safety Data Sheets (SDS) for analogous heterocycles (e.g., triazole derivatives) for spill management and disposal guidelines . For emergency contact, use institution-specific protocols or consult manufacturers like ALADDIN SCIENTIFIC CORPORATION for compound-specific guidance .

Q. Which synthetic strategies are effective for constructing the polycyclic core of [compound]?

  • Methodological Answer : Multi-step synthesis involving:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, as demonstrated in triazole-pyrazole hybrids .
  • Step 2 : Esterification and benzoylation under mild acidic conditions (e.g., acetic anhydride for acetylation, benzoyl chloride for benzoyloxy groups) .
  • Step 3 : Stereochemical control via chiral auxiliaries or asymmetric catalysis, critical for the pentacyclic framework.
    • Table 1 : Comparative Reaction Conditions for Key Steps
StepReagents/CatalystsSolventTemperatureReference
Triazole formationCuI, Sodium ascorbateDMF/H2ORT
AcetylationAcetic anhydride, PyridineCH2Cl20°C→RT

Q. What spectroscopic techniques are recommended for characterizing [compound]?

  • Methodological Answer :

  • NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in the polycyclic structure. Compare with data for ethyl pyrazole-carboxylate derivatives (e.g., δ 7.0–8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]<sup>+</sup> ~950–1000 Da).
  • X-ray Crystallography : Co-crystallize with dichloromethane/hexane mixtures, as done for pyrazolo-pyridine analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-functionalized heterocycle synthesis be addressed?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily mask reactive groups (e.g., acetylation of hydroxyls prior to benzoylation) .
  • Computational Modeling : Use DFT calculations to predict regioselectivity in triazole formation, as applied in triazenylpyrazole syntheses .
  • Experimental Validation : Monitor reaction progress via LC-MS and isolate intermediates for NMR analysis.

Q. What strategies resolve overlapping NMR signals in highly substituted polycyclic systems?

  • Methodological Answer :

  • Variable Temperature NMR : Suppress signal broadening caused by conformational exchange (e.g., at 243 K in DMSO-d6).
  • Isotopic Labeling : Introduce <sup>13</sup>C labels at key positions (e.g., carbonyl groups) to enhance HMBC correlations.
  • Reference Data : Cross-validate with published shifts for pyridine-3-carboxylate esters (e.g., C=O at ~165–170 ppm) .

Q. How to evaluate hydrolytic stability of ester/acetyloxy groups in [compound] under physiological conditions?

  • Methodological Answer :

  • Controlled Hydrolysis : Incubate in buffers (pH 4–8) at 37°C and monitor degradation via HPLC.
  • Kinetic Analysis : Fit data to first-order kinetics; compare half-lives of acetyloxy (t1/2 ~2–6 h) vs. benzoyloxy (t1/2 >24 h) groups .
  • Stabilization Strategies : Incorporate steric hindrance (e.g., methyl groups adjacent to esters) to slow hydrolysis.

Q. What mechanistic insights guide the optimization of key cyclization steps?

  • Methodological Answer :

  • Trapping Intermediates : Use quenching agents (e.g., NH4Cl) to isolate reactive intermediates during pentacyclo formation.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Catalyst Screening : Test Pd/Cu bimetallic systems for improved cyclization efficiency, inspired by triazole syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate

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